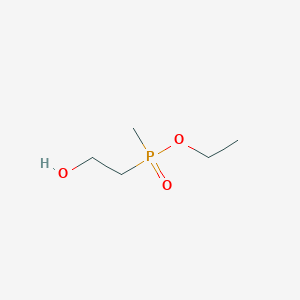

Ethyl (2-hydroxyethyl)(methyl)phosphinate

Description

Contextualization of Phosphinates in Organophosphorus Chemistry

The significance of organophosphorus compounds is widespread and multifaceted. nih.gov They are integral components in many commercial and industrial products, serving as pesticides, herbicides, flame retardants, and plasticizers. nih.govwikipedia.org In the realm of life sciences, phosphate (B84403) esters are the structural backbone of DNA and RNA and are fundamental to cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.orglibretexts.org The field also includes highly toxic nerve agents, which underscores the diverse and potent nature of these chemicals. wikipedia.orgnih.gov The ability of phosphorus to form stable, covalent bonds with carbon (P-C bonds) and oxygen (P-O bonds) allows for the synthesis of a vast array of structures with tailored functionalities, driving innovation in materials science, catalysis, and medicinal chemistry. nih.govresearchgate.net

Within the broad family of organophosphorus compounds, phosphinates are derivatives of phosphinic acid. They are characterized by a central phosphorus atom with a formal oxidation state of +5, bonded to two carbon atoms, double-bonded to one oxygen atom, and single-bonded to an oxygen atom of an ester group. wikipedia.org The general structure is represented as R₂P(=O)OR', where 'R' represents organic groups directly attached to the phosphorus atom through stable P-C bonds, and OR' is the ester moiety. researchgate.net This structure, featuring two P-C bonds, distinguishes phosphinates from phosphonates [RP(=O)(OR')₂], which have one P-C bond, and phosphates [O=P(OR)₃], which have no P-C bonds. wikipedia.orgresearchgate.net

Ethyl (2-hydroxyethyl)(methyl)phosphinate is a specific molecule within the phosphinate ester class. Its structure consists of a central phosphorus atom double-bonded to an oxygen. The two P-C bonds are connected to a methyl group (-CH₃) and a 2-hydroxyethyl group (-CH₂CH₂OH). The ester linkage is an ethyl group (-OCH₂CH₃). The presence of the hydroxyl (-OH) functional group on one of the carbon substituents is a notable feature, providing a site for potential further chemical modification.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 54731-77-0 |

| Molecular Formula | C₅H₁₃O₃P |

| Molecular Weight | 152.13 g/mol |

| Boiling Point | 220.6 ± 42.0 °C at 760 mmHg |

| SMILES | CCOP(=O)(C)CCO |

| InChIKey | PSDFYYGWUDGDCJ-UHFFFAOYSA-N |

Data sourced from MolCore and PubChem. uni.lumolcore.com

Historical Development and Emerging Trends in Phosphinate Research

The study of organophosphorus compounds dates back to the 19th century, with significant advancements paving the way for the synthesis of complex molecules like phosphinates. nih.gov Research in this area continues to evolve, driven by the demand for new materials and a growing emphasis on sustainable practices. nih.gov

The history of organophosphorus synthesis is marked by the development of key reactions for the formation of phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds. Early methods often involved the direct reaction of alcohols with phosphorus-containing acids. nih.gov A pivotal moment in the synthesis of compounds with P-C bonds was the development of the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgyoutube.commdpi.com This rearrangement remains one of the fundamental methods for creating P-C bonds. mdpi.com

Other conventional strategies for P-C bond formation include:

Michael Addition: The addition of P-H bonds, such as those in H-phosphonates, across a carbon-carbon double bond. mdpi.com

Friedel-Crafts Reactions: The electrophilic substitution on aromatic rings using phosphorus-containing electrophiles. mdpi.com

Pudovik Reaction: The addition of dialkyl phosphites to aldehydes, ketones, and imines. mdpi.com

The formation of the P-O ester bond in phosphinates typically proceeds through the esterification of a phosphinic acid or the reaction of a phosphinic chloride with an alcohol. researchgate.net These synthetic strategies have been refined over decades to improve yields, expand substrate scope, and control stereochemistry at the phosphorus center, which is crucial for applications in asymmetric catalysis. researchgate.net

In recent years, a significant trend in chemical synthesis has been the move towards "green chemistry," which aims to reduce or eliminate the use and generation of hazardous substances. mobt3ath.com In organophosphorus chemistry, this has spurred the development of more environmentally benign synthetic routes. mdpi.com Researchers are increasingly focused on replacing toxic starting materials with safer alternatives and developing catalytic methods that are more efficient and produce less waste. mdpi.comnih.gov

Examples of these emerging trends include:

The use of water-tolerant and recyclable polymer-supported catalysts for hydrophosphinylation reactions. nih.gov

Microwave-assisted organic synthesis, which can dramatically shorten reaction times and often improve yields using minimal amounts of environmentally friendly solvents like glycerol. scirp.org

The development of novel catalytic systems, including metal triflates and heteropoly acids, that can operate in green solvents such as water and alcohols and can be regenerated and reused. nih.gov

This shift not only addresses environmental concerns but also often leads to more economical and efficient chemical processes for synthesizing compounds like this compound. mobt3ath.com

Structure

3D Structure

Properties

CAS No. |

54731-77-0 |

|---|---|

Molecular Formula |

C5H13O3P |

Molecular Weight |

152.13 g/mol |

IUPAC Name |

2-[ethoxy(methyl)phosphoryl]ethanol |

InChI |

InChI=1S/C5H13O3P/c1-3-8-9(2,7)5-4-6/h6H,3-5H2,1-2H3 |

InChI Key |

PSDFYYGWUDGDCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Hydroxyethyl Methyl Phosphinate and Analogous Compounds

Classical and Conventional Approaches to Phosphinate Synthesis

Traditional methods for preparing phosphinates are well-established in organic chemistry, primarily relying on the reaction of activated phosphorus species with alcohols or the alkylation of phosphinate precursors.

A conventional and widely used method for the synthesis of phosphinate esters is the reaction of a phosphinic chloride with an alcohol or a phenol. researchgate.netnih.govgoogle.com This reaction typically proceeds in the presence of a tertiary amine, which acts as a base to neutralize the hydrogen chloride byproduct. researchgate.net This approach is versatile but is considered less environmentally friendly due to the use of chlorinated reagents and the generation of amine hydrochloride salts as waste. researchgate.net

For the specific synthesis of Ethyl (2-hydroxyethyl)(methyl)phosphinate, a plausible route would involve the reaction of methylphosphinic chloride with 2-ethoxyethanol (B86334). The ethoxy group would already be in place, and the hydroxyl group of 2-ethoxyethanol would react with the phosphinic chloride.

A general representation of this reaction is: R¹R²P(O)Cl + R³OH → R¹R²P(O)OR³ + HCl

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| Phenylphosphinic chloride | Various alcohols/phenols | Tertiary amine | Apolar solvent | Phenylphosphinates | Not specified | researchgate.net |

| Monomethyl alkylphosphoryl chloride | Alcohol | Not specified | Not specified | Phosphonic acid monoester precursor | Not specified | google.com |

| Phosphonic dichloride | Alcohol | Base | Not specified | Phosphonochloridate intermediate | Variable | google.com |

This table presents representative examples of the reaction type, not the specific synthesis of this compound.

Another established route to phosphinates is the alkylation of H-phosphinate esters. organic-chemistry.org This method involves the deprotonation of an H-phosphinate ester using a strong base, followed by reaction with an alkyl halide. organic-chemistry.org A common base for this transformation is lithium hexamethyldisilazide (LHMDS), which is effective at low temperatures. organic-chemistry.org This approach allows for the formation of a second phosphorus-carbon bond. organic-chemistry.org

To synthesize this compound via this route, one could start with ethyl methylphosphinate. Deprotonation followed by reaction with a protected 2-haloethanol, such as 2-(tert-butyldimethylsilyloxy)ethyl chloride, and subsequent deprotection would yield the desired product. The direct alkylation with 2-chloroethanol (B45725) might also be possible.

| H-Phosphinate Ester | Electrophile | Base | Conditions | Product | Yield | Reference |

| Various H-phosphinate esters | Wide range of electrophiles | LHMDS | Low temperature | Disubstituted phosphinate esters | Moderate to good | organic-chemistry.org |

| Ethyl(diethoxymethyl)phosphonite | Methacrylonitrile | Sodium hydride | 0 °C, Ethanol (B145695) | Ethyl-2-cyanopropyl(diethoxymethyl)phosphinate | Not specified | prepchem.com |

| Diethyl methylphosphonite | 3-Bromodiethylpropional | Not specified | 50-170 °C | Ethyl methyl diethylpropionyl phosphonate (B1237965) | Not specified | google.com |

This table illustrates the general scope of alkylation reactions in phosphinate formation.

Modern and Green Chemical Strategies for Phosphinate Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis. For phosphinates, this includes direct esterification methods that avoid the use of halogenated precursors and often employ energy-efficient activation techniques.

The direct esterification of phosphinic acids with alcohols is an attractive, atom-economical alternative to classical methods. mdpi.comnih.gov However, phosphinic acids are generally considered not to undergo direct esterification with alcohols under conventional thermal conditions. lookchem.com To overcome this, modern techniques have been developed.

A plausible direct synthesis of this compound would involve the reaction of methylphosphinic acid with 2-ethoxyethanol, facilitated by one of the methods described below.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved selectivity. mdpi.comnih.govmdpi.com It has been found that the direct esterification of certain phosphinic acids with alcohols, which is difficult under conventional heating, can be successfully achieved under microwave conditions. mdpi.comlookchem.com For example, the MW-assisted direct esterification of phenyl-H-phosphinic acid with various alcohols has been reported to be more productive in a continuous flow setup compared to batch reactions. mdpi.com The use of microwave irradiation is considered a greener approach as it can reduce reaction times and energy consumption. mdpi.comresearchgate.net

| Phosphinic Acid | Alcohol | Conditions | Product | Yield | Reference |

| Phenyl-H-phosphinic acid | Butanol | MW, 160-200 °C, Flow reactor | Butyl phenyl-H-phosphinate | >75% | mdpi.com |

| Phenyl-H-phosphinic acid | Pentanol | MW, 160-200 °C, Flow reactor | Pentyl phenyl-H-phosphinate | >75% | mdpi.com |

| Phenylphosphonic acid | Various alcohols | MW, 15-fold alcohol excess, [bmim][BF₄] | Phenylphosphonic monoesters | High | researchgate.net |

| Aldehydes & Diphenyl phosphite (B83602) | Ethanol | MW, 80 °C, 10 min | α-Aminophosphonates | Not specified | nih.gov |

This table shows examples of microwave-assisted synthesis of related phosphorus compounds.

The use of activating agents is another effective strategy for promoting the direct esterification of phosphinic acids. Propylphosphonic anhydride (B1165640) (T3P®) has been identified as an efficient coupling reagent for this purpose. researchgate.netresearchgate.net T3P® facilitates the condensation of phosphinic acids with alcohols under mild conditions, often at room temperature, with high efficiency. researchgate.net This method is advantageous due to its operational simplicity and the water-soluble nature of the byproducts, which simplifies purification. researchgate.net The mechanism involves the formation of a mixed anhydride intermediate, which is then attacked by the alcohol. eurekaselect.com

The synthesis of this compound could be envisioned through the T3P®-mediated esterification of methylphosphinic acid with 2-ethoxyethanol.

| Phosphinic Acid | Nucleophile | Reagent | Conditions | Product | Yield | Reference |

| Phenylphosphinic acids | Simple alcohols | T3P® (1.1 equiv) | 25 °C | Phenylphosphinates | Fast and efficient | researchgate.net |

| 1-Hydroxy-3-phospholene 1-oxides | Simple alcohols | T3P® (0.66 equiv) | 85 °C, MW | Corresponding esters | Fast and efficient | researchgate.net |

| 1-Hydroxy-3-methyl-3-phospholene oxide | Amines | T3P® | Similar to esterification | Corresponding amides | Accomplished | researchgate.net |

| Diethylphosphonoacetic acid | Variety of amines | T3P® | Not specified | Diethylphosphonacetamides | Good to moderate | researchgate.net |

This table highlights the utility of T3P® in the synthesis of phosphinic acid derivatives.

Phase Transfer Catalysis in Phosphinate Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing compounds when reactants are located in separate, immiscible phases, such as an organic solvent and water. ijirset.com This methodology is particularly useful in organic synthesis for reactions involving an ionic reactant and an organic substrate. ijirset.comcrdeepjournal.org The core principle of PTC involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase (e.g., an aqueous phase) into another (e.g., an organic phase) where the reaction can proceed. ijirset.comslideshare.net

In the context of phosphinate synthesis, PTC is an effective method for the alkylation of phosphorus compounds. crdeepjournal.org The catalyst forms an ion pair with a phosphinate anion in the aqueous phase, rendering it soluble in the organic phase. This allows the phosphinate anion to react with an organic electrophile, such as an alkyl halide, dissolved in the organic solvent. The use of PTC can lead to faster reactions, higher yields, and a reduction in byproducts. ijirset.com It also offers environmental advantages by potentially reducing the need for hazardous organic solvents that would otherwise be required to dissolve all reactants in a single phase. ijirset.com Chiral phase-transfer catalysts have also been developed, enabling the synthesis of optically active α-amino phosphonic acid derivatives. tandfonline.com

Table 1: Components of a Typical Phase Transfer Catalysis System for Phosphinate Synthesis

| Component | Role | Example(s) |

|---|---|---|

| Phosphorus Reactant | Nucleophile Source | Phosphinate salt (in aqueous phase) |

| Organic Reactant | Electrophile | Alkyl halide (in organic phase) |

| Phase-Transfer Catalyst | Anion Transporter | Tetrabutylammonium iodide, Quaternary ammonium salts |

| Aqueous Phase | Solvent for Nucleophile | Water with a base (e.g., NaOH) |

| Organic Phase | Solvent for Electrophile | Dichloromethane, Toluene |

Radical Addition Reactions for Phosphinate Synthesis

Radical addition reactions offer a complementary strategy to metal-catalyzed methods for P-C bond formation, particularly for the hydrophosphinylation of alkenes and alkynes. organic-chemistry.org These reactions typically proceed via a radical chain mechanism where a phosphoryl radical adds to an unsaturated bond. nih.gov The initiation of these reactions can be achieved through several methods.

Thermal initiators like azobisisobutyronitrile (AIBN) are effective for the addition of ethyl phosphinate to alkenes and alkynes. organic-chemistry.org Alternatively, chemical initiation systems such as triethylborane (B153662) (Et₃B) with air can generate phosphorus-centered radicals at room temperature under neutral conditions, tolerating a wide variety of functional groups. organic-chemistry.orgnih.govnih.gov More recently, photochemical methods have been developed, using UV-A light in the presence of an organic photosensitizer to mediate the hydrophosphinylation of unactivated alkenes. rsc.orgnih.gov This approach provides a metal-free alternative that can be performed under mild conditions. rsc.orgnih.gov

Table 3: Comparison of Initiation Methods for Radical Hydrophosphinylation

| Initiation Method | Initiator/Conditions | Key Features | Reference |

|---|---|---|---|

| Thermal | AIBN, Heat | Standard radical initiation | organic-chemistry.org |

| Chemical | Et₃B / Air, Room Temperature | Mild, neutral conditions; tolerates many functional groups | nih.govnih.gov |

| Photochemical | UV-A light (365 nm), Photosensitizer | Metal-free; proceeds at room temperature | rsc.orgnih.gov |

| Microwave-Assisted | Microwave irradiation, No initiator | Operationally simple; initiator-free | organic-chemistry.org |

Synthesis of Specifically Functionalized Phosphinate Analogues

Strategies for Incorporating Hydroxyethyl (B10761427) Moieties in Organophosphorus Compounds

The introduction of a 2-hydroxyethyl group onto a phosphorus atom is a critical step in synthesizing the target compound and its analogs. This is often achieved through the reaction of a phosphorus-containing precursor with ethylene (B1197577) glycol or by the reduction of a related functional group.

One common strategy involves the reaction of a phosphorus compound with an excess of a diol, such as ethylene glycol. youtube.com For instance, the formation of cyclic acetals from ketones or aldehydes using ethylene glycol is a well-established method to protect carbonyl groups, highlighting the reactivity of the diol's hydroxyl groups. youtube.comyoutube.com In organophosphorus chemistry, a similar principle applies where a phosphorus halide or a related reactive species can react with one of the hydroxyl groups of ethylene glycol to form the desired P-O-C linkage, leaving the second hydroxyl group free or temporarily protected. The use of ethylene glycol as a secondary refrigerant in cooling systems is due to its favorable physical properties, such as a low freezing point, which is not directly related to its synthetic reactivity but underscores its industrial availability. mdpi.com

Another approach is the reduction of a phosphonoacetaldehyde (B103672) intermediate. nih.gov In biosynthetic pathways, the reduction of phosphonoacetaldehyde to 2-hydroxyethylphosphonate is a recognized step, catalyzed by specific alcohol dehydrogenases. nih.gov This biochemical strategy can inspire synthetic organic methods where a phosphonate containing an acetaldehyde (B116499) or a related carbonyl group is reduced using chemical-reducing agents to yield the hydroxyethyl moiety. The synthesis of α-hydroxyphosphonates, which are structurally similar, often involves the addition of dialkyl phosphites to carbonyl compounds (a phospha-aldol reaction or Pudovik reaction). unl.ptmdpi.com These methods can be adapted to create the β-hydroxyethyl structure. For example, reacting a suitable phosphorus nucleophile with ethylene oxide would directly install the 2-hydroxyethyl group.

The table below summarizes key reactions for incorporating hydroxyethyl groups.

| Reaction Type | Reactants | Product Moiety | Key Features |

| Esterification | Phosphorus(V) halide/anhydride + Ethylene Glycol | -P(O)-O-CH₂CH₂OH | Direct formation of the P-O-C bond. Stoichiometry must be controlled to ensure mono-substitution. |

| Ring-Opening | Phosphorus Nucleophile + Ethylene Oxide | -P-CH₂CH₂OH | Forms a P-C bond directly with the hydroxyethyl group. |

| Reduction | Phosphonoacetaldehyde derivative | -P(O)-CH₂CH₂OH | Mimics biosynthetic routes; requires a precursor with a carbonyl function. nih.gov |

| Michael-type Addition | Multiarm vinyl sulfone-terminated poly(ethylene glycol) + Cysteine oligopeptides | PEG-peptide hydrogel | While used for hydrogel synthesis, this demonstrates the reactivity of PEG derivatives in forming stable linkages. nih.gov |

Synthetic Routes to Methyl-Substituted Phosphinate Compounds

The creation of the P-methyl bond is a fundamental step in forming methylphosphinates. These compounds feature a direct bond between phosphorus and a methyl group, distinguishing them from phosphonates which have two P-O-C bonds and a P-C bond. wikipedia.org

A primary method for synthesizing phosphinates is the Michaelis-Arbuzov reaction. wikipedia.org This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. For methylphosphinates, this would involve reacting a dialkyl phosphite with a methyl halide. However, a more direct route to phosphinates starts from compounds already containing a P-C bond. For instance, dialkyl methylphosphonates can be synthesized via an SN2 reaction, and these can serve as precursors for further functionalization. nih.gov

Grignard reagents are extensively used to form P-C bonds. The reaction of phosphorus halides (e.g., dichloromethylphosphine) or phosphonate esters with methylmagnesium bromide (CH₃MgBr) can effectively introduce the methyl group. acs.org A reliable method involves the reaction of phosphonates with Grignard reagents in the presence of an additive like sodium trifluoromethanesulfonate (B1224126) (NaOTf) to produce tertiary phosphine (B1218219) oxides, which can be precursors to phosphinates. acs.org Without such additives, the reaction often yields low amounts of the desired product due to the formation of stable magnesium-phosphorus coordination oligomers. acs.org A patent describes a process for synthesizing and purifying methylphosphinate compounds by treating a mixture containing methyldialkyl phosphinate and magnesium chloride with a salt solution at low temperatures, which addresses challenges in purifying products from Grignard reactions. google.com

Another versatile approach is the hydrophosphinylation of alkenes with phosphinic acid and its derivatives, which can proceed under metal-free, microwave-assisted conditions. organic-chemistry.org For methylphosphinates specifically, deprotonation of an H-phosphinate ester followed by alkylation with a methylating agent is a viable route. organic-chemistry.org

Key synthetic methods are outlined in the table below.

| Method | Precursor(s) | Reagent(s) | Product Type | Notes |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite | Methyl halide | Methylphosphonate | A classic method for forming P-C bonds. wikipedia.org |

| Grignard Reaction | Dialkyl phosphonate or Dichlorophosphine | CH₃MgBr | Methylphosphine oxide or Methylphosphinate | Highly effective for P-C bond formation; additives may be required for high yields. acs.org |

| Alkylation of H-Phosphinates | H-phosphinate ester | Base (e.g., LHMDS), Methyl iodide | Alkyl methylphosphinate | Allows for the introduction of a methyl group onto a pre-existing phosphinate core. organic-chemistry.org |

| Radical Addition | Hypophosphite salt/ester + Alkene | Et₃B/O₂ | Alkylphosphinic acid derivative | Forms P-centered radicals for addition to unsaturated bonds. organic-chemistry.org |

Formation of P-Stereogenic Phosphinate Compounds

This compound possesses a chiral phosphorus center due to the four different substituents attached to it (methyl group, ethyl ester group, 2-hydroxyethyl group, and the phosphoryl oxygen). The synthesis of such P-stereogenic compounds in an enantiomerically pure form is a significant challenge in organophosphorus chemistry. nih.govrsc.org

Several strategies have been developed to achieve stereocontrol. One major approach is the use of chiral auxiliaries. nih.govrsc.org A racemic phosphine or phosphinate precursor can be reacted with a chiral alcohol, such as (-)-menthol or derivatives of TADDOL or BINOL, to form a mixture of diastereomers. rsc.orgtcichemicals.commdpi.com These diastereomers can then be separated chromatographically, and subsequent removal of the chiral auxiliary yields the enantiopure phosphinate. For instance, the reaction of racemic chlorophosphinates with chiral secondary alcohols like derivatives of glucofuranose can proceed with good stereoselectivity. mdpi.com

Another powerful technique is the kinetic resolution of a racemic mixture. This can be achieved using chiral catalysts or resolving agents. nih.govrsc.org For example, a library of racemic H-phosphinates has been successfully resolved using (R,R)-(1-naphthyl)-spiro-TADDOL as the resolving agent, achieving high enantiomeric excess (ee) for numerous derivatives. rsc.org Asymmetric desymmetrization of prochiral substrates is another catalytic approach, although it can be limited by substrate scope and modest stereoselectivity. nih.gov

More recently, methods involving an axis-to-center chirality transfer have been developed. In this approach, a phosphonate bearing an axially chiral group, such as a binaphthyloxy moiety, reacts with a Grignard reagent. oup.com The axial chirality of the binaphthyl group directs the stereospecific formation of the P-stereogenic center in the resulting phosphinate. oup.com This method allows for the synthesis of both enantiomers by carefully selecting the starting materials. oup.com

The table below details common strategies for synthesizing P-stereogenic phosphinates.

| Strategy | Description | Example | Outcome |

| Chiral Auxiliary | A racemic P-precursor is reacted with an enantiopure chiral auxiliary to form separable diastereomers. tcichemicals.commdpi.com | Racemic phosphinous chloride + (-)-Menthol | Separation of diastereomers, followed by removal of the auxiliary to give an enantiopure phosphinate. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer enriched. nih.gov | Racemic H-phosphinate + Chiral nucleophilic catalyst | Enantioenriched H-phosphinate and chiral phosphonate product. nih.gov |

| Asymmetric Desymmetrization | A prochiral phosphorus compound is converted into a chiral product using a chiral reagent or catalyst. nih.gov | Prochiral phosphine + Chiral catalyst | P-stereogenic product, though selectivity can be variable. nih.gov |

| Axis-to-Center Chirality Transfer | An axially chiral moiety on the phosphorus precursor directs the stereochemistry of the reaction at the P-atom. oup.com | Binaphthyloxy phosphonate + Grignard reagent | Highly diastereoselective formation of P-stereogenic phosphinates. oup.com |

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Phosphinate Reactivity

The reactivity of phosphinates, including Ethyl (2-hydroxyethyl)(methyl)phosphinate, is governed by the electronic and steric properties of the substituents attached to the phosphorus atom. These compounds are notable for their participation in prototropic tautomerism and their susceptibility to hydrolysis, both of which are fundamental to understanding their chemical behavior.

Prototropic tautomerism in H-phosphinates describes the reversible migration of a proton between the phosphorus and oxygen atoms. encyclopedia.pubnih.gov This process results in an equilibrium between two distinct tautomeric forms, which can significantly influence the compound's reactivity. nih.govnih.gov

H-phosphinates exist in a tautomeric equilibrium between a pentavalent, tetracoordinated P(V) oxide form and a trivalent, tricoordinated P(III) hydroxy form, also known as a phosphinous acid. nih.govnih.gov The P(V) oxide form is characterized by a phosphoryl group (P=O) and a hydrogen atom directly bonded to the phosphorus, while the P(III) hydroxy form features a hydroxyl group (-OH) attached to the phosphorus atom. nih.govresearchgate.net

For most H-phosphinates, the equilibrium heavily favors the more stable P(V) oxide form. nih.govresearchgate.net The P(III) tautomer, although typically less stable, is often the more reactive species in certain reactions, such as those involving nucleophilic attack by the phosphorus atom, due to the presence of a lone pair of electrons on the phosphorus. nih.govresearchgate.net

Table 1: General Characteristics of H-Phosphinate Tautomers

| Tautomer Form | Phosphorus Oxidation State | Phosphorus Coordination | Key Functional Group | General Stability | General Reactivity |

|---|---|---|---|---|---|

| P(V) Oxide | +5 | 4 | P=O | More Stable | Less Reactive |

This table provides a generalized comparison. The actual equilibrium and reactivity depend on the specific substituents.

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of the substituents on the phosphorus atom. nih.govnih.gov Computational studies have shown a clear correlation between substituent properties and the relative stability of the two tautomers. nih.govresearchgate.net

Electron-donating groups , such as alkyl groups, tend to stabilize the P(V) oxide form. nih.gov

Electron-withdrawing groups , like trifluoromethyl (CF3) or pentafluorophenyl (C6F5) groups, significantly increase the stability of the P(III) hydroxy form. nih.govresearchgate.net In cases with strongly electron-withdrawing substituents, the equilibrium can be shifted to favor the phosphinous acid form. nih.gov

The polarity of the solvent also plays a role, with more polar solvents tending to stabilize the more polar tautomeric form. nih.govresearchgate.net Generally, the P(V) tautomer exhibits a larger dipole moment than the P(III) form and is thus better stabilized by polar solvents. nih.gov

The hydrolysis of phosphinate esters like this compound is a critical reaction, often used to produce the corresponding phosphinic acids. nih.govnih.gov This transformation can occur under both acidic and basic conditions, and the mechanism can vary depending on the reaction conditions and the structure of the ester. nih.govnih.govresearchgate.net The cleavage can happen at the P-O bond (acyl cleavage) or the C-O bond (alkyl cleavage). nih.gov

Under acidic conditions, the hydrolysis of phosphinate esters can proceed through several pathways, with the AAc2 and AAl1 mechanisms being the most common. nih.govsemanticscholar.orgchemistnotes.com The nomenclature indicates the type of catalysis (A for acid-catalyzed), the site of bond cleavage (Ac for acyl or Al for alkyl), and the molecularity of the rate-determining step (2 for bimolecular, 1 for unimolecular). chemistnotes.comucoz.com

AAc2 (Acid-catalyzed Acyl-oxygen cleavage, bimolecular): This is a common pathway for the hydrolysis of many esters. nih.govucoz.com The reaction involves protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the phosphorus atom. nih.govsemanticscholar.org This leads to the cleavage of the P-O bond. This mechanism is analogous to the common pathway for carboxylic ester hydrolysis. chemistnotes.com

AAl1 (Acid-catalyzed Alkyl-oxygen cleavage, unimolecular): This mechanism involves the cleavage of the C-O bond and is favored when the alkyl group from the alcohol moiety can form a stable carbocation. nih.govucoz.com The rate-determining step is the unimolecular departure of the alcohol group to form this carbocation. For instance, this route is substantiated for esters with isopropyl or benzyl (B1604629) groups. semanticscholar.orgresearchgate.net

The choice between the AAc2 and AAl1 pathways is influenced by the steric and electronic properties of both the phosphinate and the alcohol-derived portion of the ester. nih.gov For primary alkyl esters, the AAc2 mechanism is generally favored, while for esters with tertiary alkyl groups, the AAl1 mechanism is more likely. ucoz.com

Table 2: Comparison of AAc2 and AAl1 Hydrolysis Mechanisms

| Mechanism | Description | Key Step | Favored by |

|---|---|---|---|

| AAc2 | Acid-catalyzed, bimolecular, nucleophilic acyl substitution. | Nucleophilic attack of water on the protonated ester. | Primary and secondary alkyl groups in the ester. |

| AAl1 | Acid-catalyzed, unimolecular, alkyl-oxygen bond cleavage. | Formation of a stable carbocation from the alkyl group. | Tertiary, benzylic, or other resonance-stabilized alkyl groups. |

Hydrolysis Mechanisms of Phosphinate Esters

Key Bond-Forming Reactions in Phosphinate Chemistry

The synthesis of phosphinates involves the formation of phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds. Several key reactions are employed to construct the phosphinate core.

One of the most fundamental methods for creating a P-C bond is the Michaelis-Arbuzov reaction . youtube.com This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). youtube.com A variation of this reaction can be used for phosphinate synthesis, for example, by reacting a phosphonite with an alkyl halide.

The Atherton-Todd reaction is another versatile method for forming P-N, P-O, or P-S bonds. nih.gov In its classic form, it involves the reaction of a dialkyl phosphite (an H-phosphonate) with an alcohol or amine in the presence of a base and a halogenating agent like carbon tetrachloride. nih.gov This allows for the introduction of various substituents onto the phosphorus atom.

Hydrophosphination reactions, which involve the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne), are also a powerful tool for forming P-C bonds. beilstein-journals.org These reactions can be catalyzed by metals or initiated by radicals and are highly atom-economical.

Finally, transition-metal-catalyzed cross-coupling reactions, such as the Hirao reaction , provide an efficient route to P-C bonds by coupling H-phosphinates or related compounds with aryl or vinyl halides. beilstein-journals.org

Enzyme-Catalyzed Transformations Involving Hydroxyethyl-Phosphonate Structures

While no specific enzyme-catalyzed transformations of this compound have been documented, the structurally related compound 2-hydroxyethylphosphonate (2-HEP) is a known substrate for the enzyme 2-Hydroxyethylphosphonate Dioxygenase (HEPD). The study of HEPD provides valuable insights into the enzymatic mechanisms for the cleavage of the carbon-phosphorus bond and the recognition of hydroxyethyl-phosphonate moieties.

2-Hydroxyethylphosphonate dioxygenase (HEPD) is a non-heme iron(II)-dependent enzyme that catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) into hydroxymethylphosphonate (HMP) and formate (B1220265). jk-sci.comnih.gov This transformation involves the unusual cleavage of a stable carbon-carbon bond. organic-chemistry.org

The catalytic cycle of HEPD is believed to proceed through the following key steps:

Substrate Binding: The reaction is initiated by the binding of the 2-HEP substrate to the active site of the enzyme, which contains a ferrous iron center.

Oxygen Activation: Following substrate binding, molecular oxygen (O₂) binds to the iron center. This binding is thought to be a compulsory ordered mechanism, where substrate binding precedes O₂ activation. nih.gov

Hydrogen Abstraction: The activated oxygen species, likely a ferric-superoxo or a related high-valent iron-oxo species, abstracts a hydrogen atom from the C2 position of 2-HEP, generating a substrate radical. jk-sci.comorganic-chemistry.org Stereochemical studies have shown that the pro-S hydrogen at C2 is specifically removed.

C-C Bond Cleavage and Product Formation: The subsequent steps are still a subject of investigation, with several proposed mechanisms. One proposed pathway involves the formation of a hydroperoxide intermediate, followed by a Criegee-type rearrangement. Another mechanism suggests hydroxylation of the substrate radical, leading to an intermediate that then undergoes C-C bond cleavage. Regardless of the precise pathway, the reaction results in the formation of hydroxymethylphosphonate and formate. jk-sci.comorganic-chemistry.org Isotope labeling studies have confirmed that one oxygen atom from O₂ is incorporated into the formate product. jk-sci.com

The specificity of HEPD for 2-hydroxyethylphosphonate is determined by a network of interactions within the enzyme's active site. X-ray crystallography and site-directed mutagenesis studies have identified several key amino acid residues that are crucial for substrate binding and catalysis. nih.gov

Key residues involved in substrate recognition include:

Lys16, Arg90, and Tyr98: These residues have been identified as important for anchoring the phosphonate group of the 2-HEP substrate. nih.gov

Lys16: Mutation of this residue to alanine (B10760859) results in a complete loss of enzymatic activity, highlighting its critical role in substrate binding or catalysis. jk-sci.com

Arg90 and Tyr98: Mutations of these residues to alanine and phenylalanine, respectively, lead to a significant decrease in the catalytic efficiency (kcat/Km) of the enzyme. nih.gov These mutations also affect the enzyme's ability to become saturated with oxygen, suggesting that proper substrate binding is essential for efficient oxygen activation. nih.gov

The interaction between the substrate and these residues ensures the correct positioning of 2-HEP within the active site, facilitating the subsequent chemical transformations.

| Residue | Role in HEPD Function | Effect of Mutation |

| Lys16 | Crucial for anchoring the phosphonate moiety. jk-sci.comnih.gov | Mutation to Alanine leads to an inactive enzyme. jk-sci.comnih.gov |

| Arg90 | Important for substrate binding and orienting the substrate for O₂ activation. nih.gov | Mutation to Alanine greatly decreases catalytic efficiency. nih.gov |

| Tyr98 | Plays a role in substrate binding and positioning for O₂ activation. nih.gov | Mutation to Phenylalanine significantly reduces catalytic efficiency. nih.gov |

This table summarizes the functions of key amino acid residues in the active site of HEPD and the impact of their mutation.

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

The proton NMR (¹H NMR) spectrum of ethyl (2-hydroxyethyl)(methyl)phosphinate is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the effects of spin-spin coupling with adjacent protons and the phosphorus nucleus.

The expected signals are as follows:

A triplet for the methyl protons (CH₃) of the ethoxy group, coupled to the adjacent methylene (B1212753) protons.

A doublet of quartets for the methylene protons (OCH₂) of the ethoxy group, due to coupling with both the adjacent methyl protons and the phosphorus atom.

A doublet for the methyl protons directly attached to the phosphorus atom (P-CH₃), showing coupling to the phosphorus nucleus.

A multiplet for the methylene protons adjacent to the phosphorus atom (P-CH₂).

A multiplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH).

A broad singlet for the hydroxyl proton (OH), which may exchange with solvent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| CH₃ (of ethoxy) | ~1.3 | Triplet (t) | ³JHH |

| OCH₂ (of ethoxy) | ~4.1 | Doublet of Quartets (dq) | ³JHH, ³JHP |

| P-CH₃ | ~1.5 | Doublet (d) | ²JHP |

| P-CH₂ | ~2.1 | Multiplet (m) | |

| CH₂-OH | ~3.8 | Multiplet (m) | |

| OH | Variable | Broad Singlet (br s) |

This table is based on typical chemical shifts for similar functional groups.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in single lines for each unique carbon atom, with their chemical shifts influenced by the attached atoms and their proximity to the phosphorus atom.

The expected signals in the ¹³C NMR spectrum are:

A signal for the methyl carbon (CH₃) of the ethoxy group.

A signal for the methylene carbon (OCH₂) of the ethoxy group, which may show coupling to phosphorus.

A signal for the methyl carbon directly bonded to phosphorus (P-CH₃), which will appear as a doublet due to one-bond coupling with phosphorus.

A signal for the methylene carbon adjacent to phosphorus (P-CH₂), also expected to be a doublet.

A signal for the methylene carbon bonded to the hydroxyl group (CH₂-OH).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (with P-coupling) |

| C H₃ (of ethoxy) | ~16 | Singlet |

| OC H₂ (of ethoxy) | ~62 | Doublet |

| P-C H₃ | ~14 | Doublet |

| P-C H₂ | ~30 | Doublet |

| C H₂-OH | ~60 | Singlet |

This table is based on typical chemical shifts for similar functional groups.

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for phosphorus-containing compounds, providing a single peak for the phosphorus atom in this compound. The chemical shift in the ³¹P NMR spectrum is characteristic of the phosphinate functional group and its substituents. The spectrum is typically proton-decoupled, resulting in a singlet. The chemical shift for phosphinates generally appears in a distinct region of the spectrum, which aids in the identification of this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For this compound, GC-MS can be used to determine its retention time, which is a characteristic property under specific chromatographic conditions, and to assess the purity of a sample. youtube.comnp-mrd.org The electron ionization (EI) mass spectrum obtained from GC-MS analysis reveals a pattern of fragment ions. The fragmentation of related organophosphorus compounds often involves cleavage of the P-C and P-O bonds, as well as rearrangements. Current time information in Rusk County, US. The analysis of these fragmentation patterns can provide confirmatory structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. Predicted HRMS data for various adducts of this compound are available. hmdb.ca

Table 3: Predicted ESI-MS and HRMS Data for this compound Adducts

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 153.06751 |

| [M+Na]⁺ | 175.04945 |

| [M-H]⁻ | 151.05295 |

| [M+NH₄]⁺ | 170.09405 |

| [M+K]⁺ | 191.02339 |

Data sourced from PubChem. hmdb.ca

Chromatographic and Separation Techniques

Chromatography is indispensable for isolating this compound from sample matrices prior to detection. The choice of technique is dictated by the analyte's properties and the analytical objective, such as quantification or purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile organophosphorus compounds like phosphinates. chromatographyonline.com Unlike gas chromatography, HPLC avoids high temperatures that could lead to the degradation of the analyte. chromatographyonline.com The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. youtube.com

For phosphinates and related organophosphorus compounds, reversed-phase HPLC is commonly employed. youtube.comresearchgate.net In this mode, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. youtube.comresearchgate.net A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation of multiple components. researchgate.netresearchgate.net Detection can be accomplished using various detectors, with Diode-Array Detectors (DAD) or Ultraviolet (UV) detectors being common choices for compounds with a suitable chromophore. chromatographyonline.comresearchgate.net The efficiency of the separation is evaluated based on parameters such as retention time, peak resolution, and selectivity. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Organophosphorus Compounds

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Common for separating moderately polar to non-polar compounds from aqueous solutions. researchgate.net |

| Mobile Phase | Acetonitrile : Water or Methanol : Water | Polar mobile phase suitable for reversed-phase chromatography. Gradient elution is often used for complex samples. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns of these dimensions. researchgate.net |

| Detector | UV or Diode-Array Detector (DAD) | Monitors the eluent for compounds that absorb light at specific wavelengths. chromatographyonline.comresearchgate.net |

| Injection Volume | 2 - 20 µL | The volume of sample introduced into the system. |

| Column Temp. | Ambient to 45 °C | Temperature is controlled to ensure reproducible retention times. eurl-pesticides.eu |

The coupling of liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and highly specific detection offered by MS. acs.orgyoutube.com This technique is particularly valuable for identifying and quantifying trace amounts of compounds in complex matrices. mdpi.com A mass spectrometer works by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). youtube.comyoutube.com

For this compound, Electrospray Ionization (ESI) is a suitable ionization technique, as it is a soft method that minimizes fragmentation of the parent molecule. nih.gov Analysis can be performed in either positive or negative ion mode. In positive mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are commonly observed. uni.lu Tandem mass spectrometry (LC-MS/MS) provides an even higher degree of certainty by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. acs.org This process, known as Multiple Reaction Monitoring (MRM), is extremely specific and is the gold standard for quantitative analysis. nih.gov In some cases, chemical derivatization may be employed to enhance the ionization efficiency and sensitivity for organophosphorus acids by several orders of magnitude. nih.govnih.gov

Table 2: Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts in ESI-MS

| Adduct Type | Chemical Formula of Adduct | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₁₄O₃P]⁺ | 153.0675 |

| [M+Na]⁺ | [C₅H₁₃O₃PNa]⁺ | 175.0494 |

| [M+K]⁺ | [C₅H₁₃O₃PK]⁺ | 191.0234 |

| [M+NH₄]⁺ | [C₅H₁₇O₃PN]⁺ | 170.0940 |

| [M-H]⁻ | [C₅H₁₂O₃P]⁻ | 151.0530 |

Data derived from predicted values for this compound (Formula: C5H13O3P; Monoisotopic Mass: 152.06023 Da). uni.lu

When the analytical goal is the ultra-trace determination of phosphorus, the combination of a separation technique with an element-specific detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is unparalleled. ICP-MS is capable of detecting metals and some non-metals at concentrations down to parts-per-trillion. rjeec.ro

While IC can be used to separate different phosphorus-containing anions, ICP-MS serves as a highly sensitive phosphorus detector. The high-temperature argon plasma of the ICP-MS atomizes and ionizes the phosphorus atoms from the analyte, which are then detected by the mass spectrometer at m/z 31. nih.govthermofisher.com This approach offers exceptional sensitivity and is largely independent of the molecule's chemical form, allowing for the determination of total phosphorus content in a sample fraction. nih.gov Modern ICP-MS/MS instruments can eliminate polyatomic interferences (e.g., from nitrogen or carbon dioxide in the sample matrix) by using a reaction cell, further improving detection limits and accuracy. nih.govrsc.org This makes techniques like HPLC-ICP-MS highly effective for speciation analysis, which is the separation and quantification of different chemical forms of an element. thermofisher.com

Table 3: Performance Characteristics of ICP-MS for Ultra-Trace Phosphorus Detection

| Parameter | Performance Metric | Source |

|---|---|---|

| Detection Limit (LOD) | As low as 7.3 ng/L (in solution) | rsc.org |

| Precision | Typically 1.3% - 3.5% | rsc.org |

| Accuracy (Spike Recovery) | 101.2% – 103.8% | rsc.org |

| Key Advantage | High sensitivity and specificity for the phosphorus element, overcoming matrix interferences. | rjeec.roresearchgate.net |

Other Analytical Techniques

Beyond the primary chromatographic methods, other techniques can be applied for structural elucidation and purity assessment. While LC-MS/MS is a primary tool for structural confirmation, complementary methods provide additional layers of evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile organophosphorus compounds. researchgate.net However, for thermally sensitive or non-volatile molecules like this compound, HPLC is often preferred to prevent thermal degradation during analysis. chromatographyonline.comacs.org

Purity assessment is intrinsically linked to the primary chromatographic method. In an HPLC analysis, the purity of a sample is often initially assessed by the appearance of a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities, which could then be identified using LC-MS.

For definitive structural elucidation of a pure, isolated compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) would be the most powerful tool, providing detailed information about the molecular framework, connectivity of atoms, and the chemical environment of the phosphorus atom. While not a separation technique, it is the standard for the structural characterization of novel chemical entities.

Computational and Theoretical Investigations of Ethyl 2 Hydroxyethyl Methyl Phosphinate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods are used to predict molecular geometries, electronic properties, and energies. For Ethyl (2-hydroxyethyl)(methyl)phosphinate, such studies would provide a foundational understanding of its intrinsic properties. Despite the power of these methods, specific DFT studies on this compound are not available in published literature.

An electronic structure analysis would reveal how electrons are distributed within the this compound molecule. This includes identifying the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

To illustrate the typical output of such an analysis, the following table shows hypothetical data that would be generated from a DFT calculation.

Table 1: Illustrative Electronic Structure Parameters (Hypothetical Data)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | +1.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule. |

**Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. A conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable (lowest energy) structures. This is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. Detailed conformational analyses for this specific phosphinate are not found in the literature.

Table 2: Example of Relative Energies for Hypothetical Conformers

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Stability Ranking |

| Conformer A | 60° (gauche) | 0.00 | Most Stable |

| Conformer B | 180° (anti) | +1.25 | Less Stable |

| Conformer C | 120° (eclipsed) | +4.50 | Least Stable (Transition State) |

**Note: This table presents a simplified, hypothetical example to illustrate the output of a conformational analysis and does not reflect real data for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a vacuum, in a solvent, or in a mixture, would provide insights into its dynamic behavior, such as its conformational flexibility and how it interacts with its environment. Such simulations could also be used to predict bulk properties like density and viscosity. At present, there are no published MD simulation studies specifically featuring this compound.

Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemistry methods can accurately predict spectroscopic parameters. For instance, NMR chemical shifts (¹H, ¹³C, ³¹P) and coupling constants can be calculated and compared with experimental spectra to confirm a molecular structure or assign peaks. This is a powerful tool for structural elucidation. While experimental NMR data may exist for this compound, theoretical studies modeling these parameters to correlate with experimental results have not been found in the literature.

Theoretical Studies of Intermolecular Interactions

Understanding how a molecule interacts with itself and with other molecules is key to predicting its physical state, solubility, and role in a chemical process. Theoretical studies can quantify the strength and nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Given its hydroxyl (-OH) and phosphinate (P=O) groups, this compound is capable of acting as both a hydrogen bond donor and acceptor. A dedicated theoretical study would quantify these interactions, but no such research has been published.

Advanced Applications in Materials Science and Catalysis

Role of Phosphinates in Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst and reactants are in different phases, is a cornerstone of industrial chemistry. scispace.com The design of robust and efficient solid-state catalysts is a continuous area of research. Phosphinate-based materials are emerging as promising candidates in this field.

Metal Phosphinate Frameworks (MPFs) and Metal-Organic Frameworks (MOFs) as Catalytic Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them excellent candidates for catalytic applications. While carboxylates have traditionally been the most common linkers in MOFs, researchers are increasingly turning to phosphonates and phosphinates to enhance framework stability.

Phosphinate-based MOFs, often referred to as Metal Phosphinate Frameworks (MPFs), can be synthesized using phosphinic acids as the organic linkers. These frameworks can exhibit high thermal and chemical stability. The hydrolysis of the ethyl ester in Ethyl (2-hydroxyethyl)(methyl)phosphinate would yield the corresponding phosphinic acid, which could then be used as a linker to build novel MOFs. The presence of the hydroxyl group on the ethyl side chain could serve as a site for post-synthetic modification, allowing for the introduction of further catalytic functionalities within the pores of the MOF.

| Framework Type | Linker Type | Key Advantages in Catalysis | Potential Role of this compound Derived Linker |

| MPF | Phosphinate | High thermal and chemical stability | Forms stable frameworks with various metal centers. |

| MOF | Carboxylate, Phosphonate (B1237965), Phosphinate | High surface area, tunable porosity, functionalizable pores | The hydroxyl group allows for post-synthetic modification to introduce catalytic sites. |

Research on copper phosphinate complexes has shown their potential as precursors for catalysts in reactions like ethanol (B145695) dehydrogenation. acs.orgnih.govchemrxiv.org This suggests that metal complexes or frameworks derived from this compound could also exhibit catalytic activity for important chemical transformations.

Phosphinate-Based Ligands in Transition Metal Catalysis

Phosphorus compounds are ubiquitous as ligands in homogeneous and heterogeneous transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metal center. While phosphines are the most common, phosphinates can also act as ligands. The parent phosphinic acid of this compound could coordinate to a metal center through its phosphinate oxygen atoms.

Furthermore, the hydroxyl group offers a handle to graft the phosphinate onto a solid support, such as silica (B1680970) or a polymer resin. This would allow for the heterogenization of a homogeneous catalyst, combining the high selectivity of a molecular catalyst with the ease of separation of a heterogeneous system. This approach is valuable for creating recyclable catalysts for various organic transformations. academie-sciences.fracademie-sciences.fr

Applications in Electrochemical Devices

The development of advanced electrochemical devices, such as fuel cells and rechargeable batteries, relies on the innovation of new materials with tailored properties. Phosphinate and phosphonate derivatives are being explored for their potential contributions in this area.

Fuel Cells

Fuel cells convert chemical energy directly into electrical energy with high efficiency and low emissions. A key component of many fuel cells is the electrolyte membrane, which facilitates ion transport. Phosphonic acid and its derivatives have been investigated as materials for proton-conducting membranes in fuel cells, particularly for operation at elevated temperatures without humidification. mdpi.com

While there is no direct research on this compound in fuel cells, its structure suggests a potential role. The phosphinate group, after hydrolysis, could contribute to proton conduction. The hydroxyl group could participate in hydrogen-bonding networks, which are crucial for proton transport. Furthermore, the compound could be used to functionalize other polymers or inorganic materials to create composite membranes with enhanced proton conductivity and stability. For instance, copolymers involving 2-hydroxyethyl methacrylate (B99206) have been used as hydrogel electrolytes in enzymatic fuel cells. researchgate.net

Rechargeable Batteries

In the field of rechargeable batteries, particularly lithium-ion and sodium-ion batteries, research is focused on developing new electrode and electrolyte materials to improve energy density, power density, and safety. Organophosphorus compounds are being considered for various roles. For example, ethyl methyl carbonate is a common solvent in lithium-ion battery electrolytes. researchgate.net

Although direct application of this compound in batteries has not been reported, its constituent parts suggest possibilities. The phosphinate group could be incorporated into polymer electrolytes to enhance ion transport and thermal stability. The hydroxyl group could be used to graft the molecule onto electrode materials, modifying their surface properties to improve interfacial stability and cycling performance.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to materials with novel functionalities. rsc.orgnih.gov Organophosphorus compounds, including phosphinates, are excellent coupling agents for creating such hybrid materials. academie-sciences.fracademie-sciences.frresearchgate.net

The phosphinate group of this compound, after hydrolysis to the phosphinic acid, can strongly bind to the surface of various metal oxides, such as titania (TiO2), zirconia (ZrO2), and silica (SiO2). This allows for the surface modification of these inorganic materials, tailoring their properties for specific applications.

The hydroxyl group on the ethyl side chain provides a reactive site for further chemical transformations. For example, it could be used to initiate the polymerization of cyclic esters or to attach other functional molecules. This dual functionality—a strong anchoring group (phosphinate) and a reactive site (hydroxyl)—makes this compound a potentially valuable building block for the synthesis of complex hybrid materials with applications in catalysis, sensing, and chromatography.

Supramolecular Structures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. elsevier.com The assembly of these structures is driven by forces such as hydrogen bonding, metal coordination, and π–π stacking. rsc.org While direct studies involving this compound in supramolecular chemistry are not extensively documented, the molecule possesses key functional groups that could facilitate its participation in such assemblies.

The phosphinate group (P=O) is a powerful hydrogen bond acceptor, and the hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. This dual functionality allows for the potential formation of intricate hydrogen-bonded networks. acs.org For instance, phosphonic acids, which are structurally related to phosphinates, are known to form strong hydrogen bonds that can direct the formation of one-dimensional chains and more complex three-dimensional structures. acs.org It is conceivable that this compound could similarly engage in self-assembly or co-assembly with other molecules to form well-defined supramolecular architectures.

Furthermore, the phosphinate oxygen atoms can coordinate with metal ions, a property that is widely exploited in the construction of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.comresearchgate.net The combination of a coordinating phosphinate group and a hydrogen-bonding hydroxyl group within the same molecule could lead to the formation of novel hybrid supramolecular materials where both types of interactions play a crucial role in the final structure. The size and nature of the substituents on the phosphorus atom can influence the conformational possibilities and the resulting supramolecular assemblies. mdpi.com

Table 1: Potential Supramolecular Interactions of this compound

| Functional Group | Interaction Type | Potential Role in Supramolecular Assembly |

| Phosphinate (P=O) | Hydrogen Bond Acceptor, Metal Coordination | Formation of hydrogen-bonded networks and coordination polymers. |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Contribution to the stability and dimensionality of hydrogen-bonded structures. |

| Ethyl/Methyl Groups | van der Waals forces | Influence on packing and solubility of the resulting assemblies. |

Nanocomposites

Nanocomposites are materials that incorporate nanosized particles into a matrix, leading to enhanced properties. The functional groups on this compound suggest its potential as a functional additive or surface modifier in the creation of advanced nanocomposites.

The hydroxyl group can react with surface functionalities of inorganic nanoparticles (e.g., silica, titania, or metal oxides) to form covalent bonds, thereby grafting the phosphinate-containing molecule onto the nanoparticle surface. This surface modification can improve the dispersion of the nanoparticles within a polymer matrix and enhance the interfacial adhesion between the two phases. Phosphonate and phosphinate coupling molecules have been shown to anchor effectively onto titania particles. researchgate.net

Moreover, the phosphinate group itself can impart specific properties to the nanocomposite. Phosphorous-containing compounds are well-known for their flame-retardant properties. The incorporation of this compound into a polymer matrix could enhance the thermal stability and flame retardancy of the resulting nanocomposite. nih.gov For example, phosphonated carbon nanotubes have shown improved thermal stability. nih.gov

The presence of both a reactive hydroxyl group and a functional phosphinate group could allow for the creation of multifunctional nanocomposites. For instance, the hydroxyl group could be used to polymerize a matrix around functionalized nanoparticles, while the phosphinate group provides flame retardancy or a site for further chemical modification.

Table 2: Potential Roles of this compound in Nanocomposites

| Component | Potential Function | Resulting Nanocomposite Property |

| Hydroxyl (-OH) group | Surface modification of nanoparticles, initiator for polymerization | Improved nanoparticle dispersion, enhanced matrix-filler adhesion. |

| Phosphinate group | Functional additive | Increased flame retardancy, enhanced thermal stability. |

| Entire Molecule | Cross-linking agent | Formation of hybrid organic-inorganic networks. |

Sorption and Separation Technologies (e.g., CO2 Capture)

Porous materials, such as metal-organic frameworks (MOFs), are extensively studied for their applications in gas sorption and separation, including the capture of carbon dioxide (CO2). mdpi.commdpi-res.com The design of these materials often relies on organic linkers that possess specific functional groups capable of interacting with the target gas molecules.

While there is no specific research on the use of this compound for CO2 capture, the chemical nature of the molecule suggests a potential for such applications. The phosphinate group, being a good Lewis base, could interact with the Lewis acidic carbon atom of CO2. Furthermore, the hydroxyl group could participate in hydrogen bonding with the oxygen atoms of CO2. These interactions can enhance the selectivity and capacity of a sorbent material for CO2.

Metal phosphonates have been investigated as solid sorbents for gas separation, including CO2 capture. mdpi.comresearchgate.net It is plausible that MOFs or other porous materials could be synthesized using a phosphinate linker derived from or incorporating the structural motifs of this compound. The presence of the hydroxyl group could further enhance the affinity for CO2 through hydrogen bonding interactions. The development of porous materials from phosphonic acids has been a subject of interest for creating materials with tailored sorption properties. researchgate.net

Table 3: Potential Interactions of this compound with CO2

| Functional Group | Interaction Type with CO2 | Potential Benefit in CO2 Capture |

| Phosphinate (P=O) | Lewis base - Lewis acid | Enhanced selectivity and binding energy for CO2. |

| Hydroxyl (-OH) | Hydrogen bonding | Increased affinity and capacity for CO2. |

Environmental Behavior and Degradation Studies

Environmental Fate of Phosphinate Compounds

Phosphinate compounds, a class of organophosphorus compounds characterized by two direct carbon-to-phosphorus (C-P) bonds and one P-O bond, exhibit unique environmental behaviors largely dictated by the high stability of the C-P linkage. Unlike phosphate (B84403) esters, which are readily hydrolyzed, the C-P bond is resistant to chemical hydrolysis, thermal decomposition, and photolysis, leading to greater persistence in the environment msu.ru. Anthropogenic phosphinates and related phosphonates can enter the environment through industrial wastewater, agricultural runoff, and as breakdown products of larger molecules, posing potential pollution problems due to their chemical stability and potential toxicity mdpi.comnih.gov.

The degradation of phosphinate and related phosphonate (B1237965) compounds in the environment occurs through several pathways, with varying efficiencies.

Biodegradation Microbial activity is a primary route for the degradation of organophosphorus compounds. Prokaryotic microorganisms, particularly bacteria, have evolved specific enzymatic systems to cleave the stable C-P bond, often as a means to acquire phosphorus in phosphate-limited environments msu.runih.govnih.gov. Fungi and lower eukaryotes are also capable of phosphonate biodegradation msu.runih.gov.

Three main enzymatic mechanisms for C-P bond cleavage have been identified:

Hydrolytic Pathways: In some compounds, the C-P bond is activated by a neighboring functional group (like a carbonyl), making it susceptible to hydrolysis nih.gov. For other molecules like aminophosphonates, initial enzymatic reactions convert the amino group to a carbonyl, which then facilitates the hydrolytic cleavage of the C-P bond nih.govacs.org.

Oxidative Pathways: Certain bacteria utilize dioxygenases to carry out an oxidative cleavage of the C-P bond, a pathway observed in the degradation of compounds like 2-aminoethylphosphonate (AEP) nih.govacs.org.

C-P Lyase Pathway: This radical-based mechanism is of fundamental importance as it can break down non-activated C-P bonds in a wide range of phosphonates mdpi.comnih.govnih.gov. It is a complex, multi-protein system that plays a significant role in phosphorus and carbon biogeochemistry, especially in marine ecosystems which are often phosphate-depleted mdpi.com.

While many industrial phosphonates are considered resistant to biodegradation, certain bacterial strains isolated from soil and wastewater can utilize them as a phosphorus source under nutrient-limiting conditions nbinno.com.

Photo-degradation Photodegradation, or photolysis, is another significant pathway for the breakdown of phosphonate compounds in aquatic environments msu.ru. The process can be significantly enhanced by the presence of iron (Fe(III)) complexes and is influenced by pH nih.gov. UV light can convert phosphonates into orthophosphates and by-products like aminomethylphosphonic acid (AMPA), which can then be further degraded nih.gov. Studies on various phosphonates have shown that photodegradation half-lives can range from minutes to hours under laboratory conditions using UV lamps; however, degradation times in the natural environment are expected to be longer due to the lower intensity of natural sunlight nih.govresearchgate.net. The degradation process is generally more rapid under acidic or neutral pH conditions compared to alkaline conditions researchgate.netresearchgate.net.

Chemical Degradation The C-P bond is exceptionally resistant to chemical hydrolysis under normal environmental conditions msu.rumdpi.comnih.gov. However, degradation can occur under specific circumstances. The hydrolysis of phosphinates and phosphonates can be achieved under acidic or alkaline conditions, often requiring elevated temperatures mdpi.com. For example, the alkaline hydrolysis of ethyl phosphinates requires heating at 80°C for several hours mdpi.com. In some industrial applications, strong oxidizing biocides used in water treatment systems can lead to the chemical degradation of phosphonate-based inhibitors, breaking them down into inorganic phosphate uoc.gr. Additionally, research has shown that phosphine (B1218219), which can be generated from phosphinate, can degrade chlorinated aromatic compounds at high temperatures under aerobic conditions nii.ac.jp.

Table 1: Summary of Degradation Pathways for Phosphinate-Related Compounds

| Degradation Pathway | Mechanism | Key Factors | Primary Products | Citation |

|---|---|---|---|---|

| Biodegradation | Enzymatic cleavage of C-P bond via hydrolytic, oxidative, or C-P lyase pathways. | Microbial communities, nutrient (phosphate) availability. | Inorganic phosphate, carbon skeletons. | msu.runih.govnih.gov |

| Photo-degradation | UV light-induced conversion, often catalyzed by iron. | UV radiation intensity, pH, presence of iron. | Orthophosphate, AMPA. | nih.govresearchgate.net |

| Chemical Degradation | Hydrolysis under acidic or basic conditions; oxidation by strong chemical agents. | High temperature, extreme pH, strong oxidizers. | Inorganic phosphate, corresponding acids. | mdpi.comuoc.gr |

The inherent stability of the C-P bond makes many phosphinate and phosphonate compounds persistent in the environment nbinno.com. Their persistence means they can be transported over long distances in aquatic systems. While direct biodegradation in water treatment processes may be limited, these compounds are often removed from wastewater by adsorbing onto sewage sludge nih.gov.

Once in natural waters, phosphonates have a high tendency to adsorb onto suspended matter and accumulate in sediments, a behavior driven by their ability to complex with metals researchgate.net. This adsorption can reduce their mobility. In marine environments, phosphonates are a key component of the phosphorus redox cycle, where phosphorus shifts between the +5 oxidation state (phosphate) and the reduced +3 state (phosphonate) nih.gov. Microorganisms actively participate in this cycle, producing and consuming phosphonates, particularly in phosphate-depleted regions of the ocean like the mesopelagic zone nih.gov. This biogeochemical cycling highlights that while these compounds are persistent, they are not inert and play a role in microbial metabolism and nutrient cycling on a global scale researchgate.net.

Analytical Methodologies for Environmental Monitoring

The low concentrations of phosphinates and related compounds in environmental samples, coupled with interference from other substances, make their detection and quantification challenging nih.govijset.in.

A variety of analytical techniques have been developed to measure phosphonates in water, each with different levels of sensitivity and complexity. Due to the difficulty in measuring these compounds at the low concentrations expected in natural waters, a pre-concentration step is often required researchgate.netnih.gov.

Common analytical methods include:

Ion Chromatography (IC): This is a standard technique for phosphonate determination. After separation on an IC column, the compounds can be detected through various means, including post-column reaction with Fe(III) and UV detection of the resulting complexes ijset.in. More advanced systems couple IC with detectors like inductively coupled plasma mass spectrometry (ICP-MS) for highly sensitive and selective phosphorus detection researchgate.net.

High-Performance Liquid Chromatography (HPLC): Ion-pair HPLC is an effective method where phosphonates are complexed with Fe(III) before separation on a reversed-phase column and detected with a UV detector nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying phosphonates at trace levels (ng/L) nih.govresearchgate.net. To enhance sensitivity, a derivatization step, such as methylation with trimethylsilyldiazomethane, is often employed before analysis. This can increase sensitivity by 2-3 orders of magnitude compared to direct analysis nih.gov.

Table 2: Analytical Methods for Phosphonate Quantification in Water

| Method | Technique | Detection Limit | Notes | Citation |

|---|---|---|---|---|

| Ion-Pair HPLC | Pre-column complexation with Fe(III), separation on a reversed-phase column, UV detection. | 5 x 10⁻⁸ M to 5 x 10⁻⁷ M | Suitable for wastewater influents and effluents. | nih.gov |

| IC-ICP-MS | Ion chromatography separation followed by inductively coupled plasma mass spectrometry detection. | < 0.1 µg/L | Highly sensitive, requires pre-concentration. | researchgate.net |

| LC-MS/MS | Liquid chromatography separation with tandem mass spectrometry detection. | 5.0 to 200 ng/L | Often requires a derivatization step to improve sensitivity. | nih.govresearchgate.net |

Total phosphorus in a water sample can exist in many forms, including orthophosphate, polyphosphates (condensed phosphates), and organic phosphorus (phosphate esters and phosphonates/phosphinates) hach.comwaterrf.org. These forms can be either dissolved or bound to particulate matter aces.eduaces.edu. Analytical methods differentiate these species through operational definitions based on filtration and digestion procedures waterrf.org.